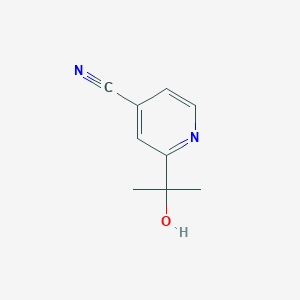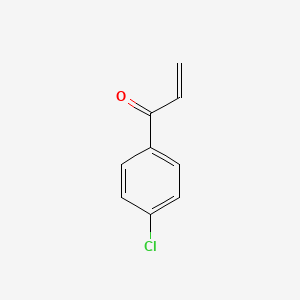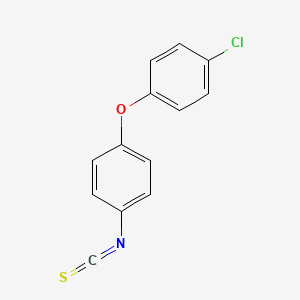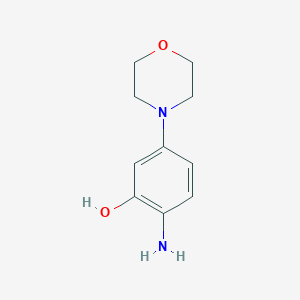
2-Amino-5-morpholinophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-morpholinophenol is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a phenol group, an amino group, and a morpholine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through nucleophilic aromatic substitution, where a halogenated phenol reacts with morpholine in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Amino-5-morpholinophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as crystallization and chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-morpholinophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated phenols and amino derivatives.
Scientific Research Applications
2-Amino-5-morpholinophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-morpholinophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the amino and morpholine groups can enhance its binding affinity and specificity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-amino-5-(4-piperidinyl)-: Similar structure but with a piperidine ring instead of a morpholine ring.
Phenol, 2-amino-5-(4-pyrrolidinyl)-: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-Amino-5-morpholinophenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-5-morpholin-4-ylphenol |
InChI |
InChI=1S/C10H14N2O2/c11-9-2-1-8(7-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6,11H2 |
InChI Key |
SFXKFYFQUSRBID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



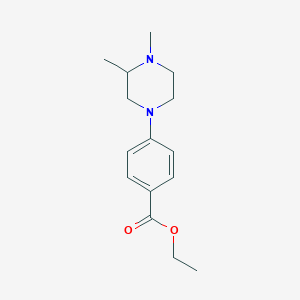

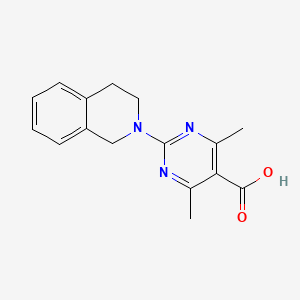

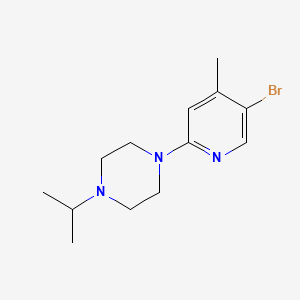
![Sodium (3S,11aR)-8-((2,4-difluorobenzyl)carbamoyl)-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazin-6-olate](/img/structure/B8615026.png)



